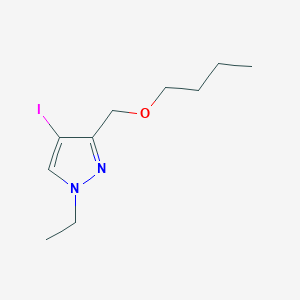![molecular formula C5H8N4 B2655705 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 54760-48-4](/img/structure/B2655705.png)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has been mentioned in the context of Sitagliptin drug products . It is a potential genotoxic impurity .
Synthesis Analysis
The synthesis of this compound involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . A small library of the triazolopyrazines with a variety of substituents in position 3 has been created .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using 1 H NMR spectrum (400 MHz, DMSO-d 6), δ, ppm (J, Hz): 3.12 (2H, t, J = 6.0, 6-CH 2); 3.63 (2H, t, J = 5.7, CH 2 CH 2 OH); 3.78 (2H, t, J = 6.0, 5-CH 2); 4.43 (2H, t, J = 5.6, CH 2 CH 2 OH); 4.61 (2H, s, 8-CH 2) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its synthesis. It is a yellow solid with a melting point of 170–174°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Recent studies have focused on the synthesis and crystal structure characterization of triazole pyridazine derivatives. These compounds exhibit significant biological properties, such as anti-tumor and anti-inflammatory activities. Through NMR, IR, mass spectral studies, and single crystal X-ray diffraction techniques, researchers have successfully characterized the structures of these compounds. Density functional theory (DFT) calculations have been employed to compare theoretical and experimental results, providing insights into the molecular properties and interactions of these derivatives (Sallam et al., 2021).
Pharmacological Applications
The optimization of pharmacokinetic properties has led to the identification of novel compounds for clinical development. For instance, P2X7 receptor antagonists based on 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine derivatives show promise for treating conditions related to the central nervous system (CNS). These compounds exhibit good partitioning into the CNS and demonstrate robust in vivo target engagement after oral dosing, highlighting their potential as therapeutic agents (Letavic et al., 2017).
Antidiabetic Drug Development
Research into triazolo-pyridazine-6-yl-substituted piperazines has uncovered their potential as effective anti-diabetic drugs. These compounds have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. Molecular docking and ELISA-based enzyme inhibition assays have revealed strong inhibition potential, indicating their promise as anti-diabetic medications (Bindu et al., 2019).
High-Energy Materials
The use of [1,2,4]triazolo[4,3-b]pyridazine as a building block for constructing new low-sensitivity high-energy materials has been explored. Compounds synthesized from this bicyclic fused structure exhibit high detonation velocities and pressures, alongside low sensitivities and good thermostability. Such characteristics make them suitable for applications requiring high-energy materials with reduced risk factors (Chen et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-2-5-8-6-4-9(5)7-3-1/h4,7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRUYPDUZUTABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=CN2NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Amino-7-azaspiro[3.5]nonan-6-one;hydrochloride](/img/structure/B2655623.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2655624.png)





![N~1~-(4-chlorobenzyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine](/img/structure/B2655636.png)
![6-Methyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2655637.png)

![N-[4-(tert-butyl)phenyl]-1-(4-isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B2655642.png)
![benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
